REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[F:7][C:8]1([F:15])[CH2:11][CH:10]([C:12](O)=[O:13])[CH2:9]1.[CH3:16][N:17](C=O)[CH3:18].N(C)C>C(Cl)Cl.C1COCC1>[F:7][C:8]1([F:15])[CH2:11][CH:10]([C:12]([N:17]([CH3:18])[CH3:16])=[O:13])[CH2:9]1
|
Name
|
|
Quantity
|
21.74 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)C(=O)O)F
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
to come to RT
|
Type
|
CONCENTRATION
|
Details
|
to being concentrated at RT
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator at ca. 50 mm Hg vacuum
|
Type
|
ADDITION
|
Details
|
After adding THF (300 mL) to the resulting residue
|
Type
|
TEMPERATURE
|
Details
|
the stirred solution was cooled 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring the reaction mixture at RT for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between ether and 5% aq. Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at RT
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at RT
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC(C1)C(=O)N(C)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 147 mmol | |
AMOUNT: MASS | 24 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |